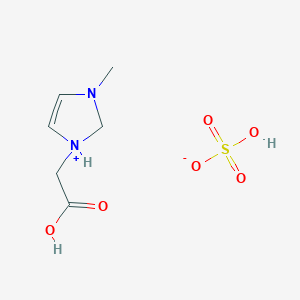
1-(Carboxymethyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium hydrogen sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Carboxymethyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium hydrogen sulfate is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a carboxymethyl group attached to a dihydroimidazolium ring, which is further stabilized by a hydrogen sulfate counterion. The presence of these functional groups imparts distinct chemical properties, making it a valuable subject of study in both academic and industrial research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Carboxymethyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium hydrogen sulfate typically involves the reaction of 3-methyl-2,3-dihydro-1H-imidazole with chloroacetic acid under basic conditions to introduce the carboxymethyl group. The resulting intermediate is then treated with sulfuric acid to form the hydrogen sulfate salt. The reaction conditions often require controlled temperatures and pH to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve scalability. The use of automated systems for monitoring and adjusting reaction parameters can enhance the efficiency and safety of the production process. Additionally, purification techniques such as crystallization or chromatography may be employed to isolate the final product.
化学反応の分析
Types of Reactions
1-(Carboxymethyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium hydrogen sulfate can undergo various chemical reactions, including:
Oxidation: The carboxymethyl group can be oxidized to form corresponding carboxylate derivatives.
Reduction: The imidazolium ring can be reduced under specific conditions to yield dihydroimidazole derivatives.
Substitution: The hydrogen sulfate counterion can be replaced with other anions through ion-exchange reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Ion-exchange resins or aqueous solutions of alternative anions can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylate derivatives, dihydroimidazole derivatives, and various substituted imidazolium salts, depending on the specific reaction conditions and reagents used.
科学的研究の応用
1-(Carboxymethyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium hydrogen sulfate has found applications in several scientific research areas:
Chemistry: It is used as a catalyst in organic synthesis and as a reagent in various chemical transformations.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical assays and studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug delivery systems and as an antimicrobial agent.
Industry: It is utilized in the production of specialty chemicals and as an additive in various industrial processes.
作用機序
The mechanism by which 1-(Carboxymethyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium hydrogen sulfate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The carboxymethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the imidazolium ring can engage in π-π stacking and other non-covalent interactions. These interactions can modulate the activity of target molecules and pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
- 1-(Carboxymethyl)-2,3-dihydro-1H-imidazol-1-ium chloride
- 1-(Carboxymethyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium nitrate
- 1-(Carboxymethyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium phosphate
Uniqueness
Compared to similar compounds, 1-(Carboxymethyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium hydrogen sulfate exhibits unique properties due to the presence of the hydrogen sulfate counterion. This counterion can influence the compound’s solubility, stability, and reactivity, making it particularly suitable for specific applications where these properties are advantageous.
特性
CAS番号 |
879270-11-8 |
|---|---|
分子式 |
C6H12N2O6S |
分子量 |
240.24 g/mol |
IUPAC名 |
hydrogen sulfate;2-(3-methyl-1,2-dihydroimidazol-1-ium-1-yl)acetic acid |
InChI |
InChI=1S/C6H10N2O2.H2O4S/c1-7-2-3-8(5-7)4-6(9)10;1-5(2,3)4/h2-3H,4-5H2,1H3,(H,9,10);(H2,1,2,3,4) |
InChIキー |
WMRZUOUHCDNJCL-UHFFFAOYSA-N |
正規SMILES |
CN1C[NH+](C=C1)CC(=O)O.OS(=O)(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Chloro-6-{[(4-methoxyphenyl)methyl]amino}pyrimidine-5-carbonitrile](/img/structure/B12607514.png)
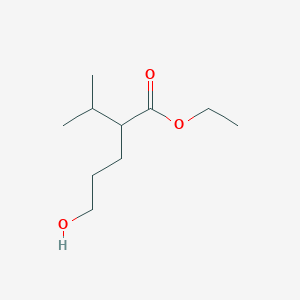
![Cyclohexanecarboxamide, N-[(1R)-1-[5-[5-chloro-3-fluoro-2-(2-methyl-2H-tetrazol-5-yl)phenyl]-3-fluoro-2-pyridinyl]ethyl]-4,4-difluoro-1-hydroxy-](/img/structure/B12607520.png)
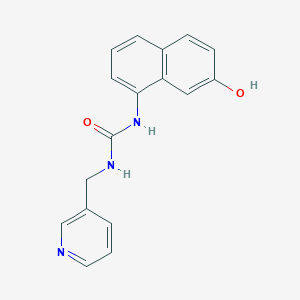
![{4-[(4-Benzoylphenyl)methyl]piperazin-1-yl}(pyrrolidin-1-yl)methanone](/img/structure/B12607525.png)
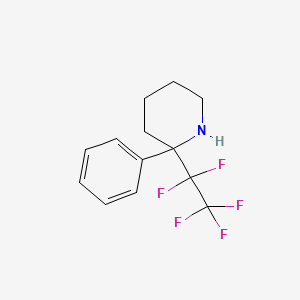
![N-Dodecyl-N'-[6-(heptan-3-yl)-4-oxo-1,4-dihydropyrimidin-2-yl]urea](/img/structure/B12607536.png)
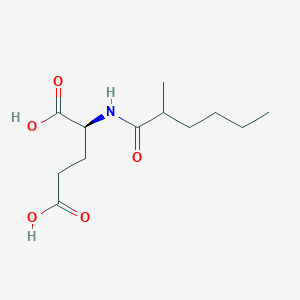
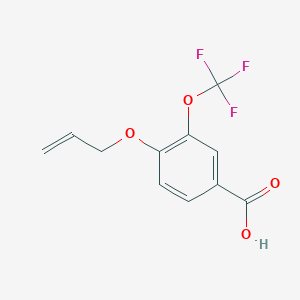
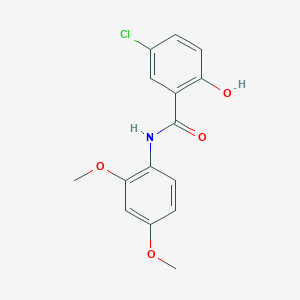
![1-Bromo-3-iodo-2-[(2-phenylbut-2-en-1-yl)oxy]benzene](/img/structure/B12607566.png)
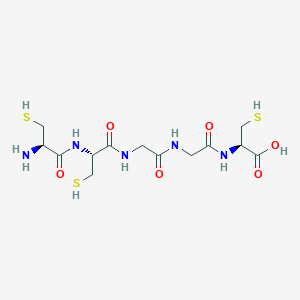
![2-(Chloromethyl)-6-[4-(trifluoromethyl)phenyl]pyridine;hydrochloride](/img/structure/B12607582.png)
